1-(3-Thienyl)-N-(3-thienylmethyl)methanamine
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Overview
Description
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine is an organic compound featuring a methanamine group bonded to two thienyl groups Thienyl groups are derived from thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine typically involves the reaction of 3-thienylmethylamine with a suitable thienyl derivative under controlled conditions. One common method involves the use of organometallic reagents such as 3-thienylzinc or 3-thienylmagnesium iodides, which react with the amine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl groups to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Functionalized thienyl derivatives.
Scientific Research Applications
1-(3-Thienyl)-N-(3-thienylmethyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Thienyl)-N-(3-thienylmethyl)methanamine involves its interaction with molecular targets and pathways. The thienyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiophene: The parent compound of thienyl groups.
3-Thienylzinc and 3-Thienylmagnesium Iodides: Organometallic reagents used in similar synthetic routes.
1,2-Bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene: A photochromic dithienylethene compound with similar structural features.
Properties
Molecular Formula |
C10H11NS2 |
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Molecular Weight |
209.3 g/mol |
IUPAC Name |
1-thiophen-3-yl-N-(thiophen-3-ylmethyl)methanamine |
InChI |
InChI=1S/C10H11NS2/c1-3-12-7-9(1)5-11-6-10-2-4-13-8-10/h1-4,7-8,11H,5-6H2 |
InChI Key |
XTHUEYDCVKOMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CNCC2=CSC=C2 |
Origin of Product |
United States |
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